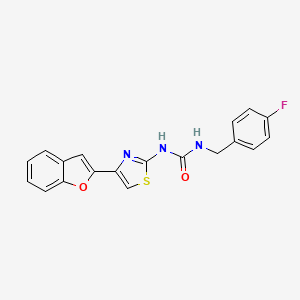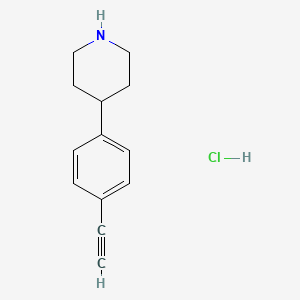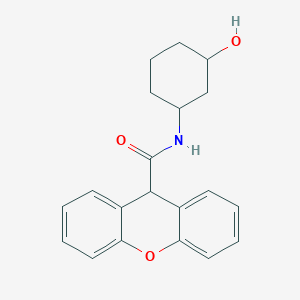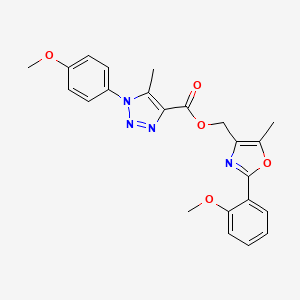
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea, also known as BF-F3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Scientific Research Applications
Alzheimer's Disease Research
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea and its derivatives have been studied for their potential role in treating Alzheimer's disease. These compounds have shown inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in Alzheimer's pathology. A study demonstrated that specific derivatives exhibited strong inhibitory effects on both AChE and BuChE, suggesting their utility as multitasking agents in Alzheimer's disease (Kurt et al., 2015).
Cancer Research
Compounds related to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea have been synthesized and evaluated for their anticancer effects. Studies have indicated their potential as dual inhibitors of PI3K and mTOR, important targets in cancer treatment. These compounds demonstrated antiproliferative activities against various cancer cell lines and showed reduced toxicity, making them promising candidates for further cancer research (Xie et al., 2015).
Antimicrobial and Antifungal Activity
Derivatives of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea have been synthesized and shown to possess antimicrobial and antifungal properties. Research has identified specific compounds within this class that exhibited promising antimicrobial activities, which could have implications for developing new treatments for bacterial and fungal infections (Sarkar et al., 2013).
Neuropharmacology
In the field of neuropharmacology, benzofuran derivatives have been investigated for their role in modulating orexin receptors, which are implicated in feeding, arousal, stress, and drug abuse. Studies on compounds structurally related to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea showed potential for treating binge eating disorders and other eating disorders with a compulsive component (Piccoli et al., 2012).
properties
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c20-14-7-5-12(6-8-14)10-21-18(24)23-19-22-15(11-26-19)17-9-13-3-1-2-4-16(13)25-17/h1-9,11H,10H2,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDKYIKJYPAHCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)
![(2R)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2382187.png)

![1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole](/img/structure/B2382190.png)
![N-(3,4-dichlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2382191.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2382196.png)
![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)
![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)
![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)
![3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2382208.png)